

Atazanavir Pharmacokinetics: A Comparative Analysis Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Atazanavir-d15			
Cat. No.:	B1669722	Get Quote		

A comprehensive guide for researchers and drug development professionals on atazanavir plasma concentrations in adult, pregnant, pediatric, and hepatically impaired patient populations. This document provides a comparative analysis of key pharmacokinetic parameters, detailed experimental methodologies, and a visual representation of the analytical workflow.

This guide synthesizes pharmacokinetic data from multiple studies to provide a comparative overview of atazanavir levels in various patient populations. Understanding these differences is crucial for dose optimization and ensuring therapeutic efficacy and safety. Atazanavir, an azapeptide protease inhibitor, is a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] Its pharmacokinetic profile can be influenced by a multitude of factors including age, pregnancy-related physiological changes, and organ function.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of atazanavir in different patient populations. These parameters—Area Under the Curve (AUC), Maximum Concentration (Cmax), and Trough Concentration (Cmin)—are essential for assessing drug exposure and therapeutic effectiveness. A therapeutic target trough concentration of >0.15 mg/L is often cited for successful viral suppression.[2]

Table 1: Atazanavir Pharmacokinetics in Pregnant vs. Non-Pregnant Adults

Patient Populatio n	Atazanavi r/Ritonavi r Dose (mg)	n	AUC ₀₋₂₄ (mcg·hr/ mL) [Median]	Cmax (ng/mL) [Mean]	Cmin/Ctr ough (ng/mL) [Mean/Me dian]	Referenc e
Pregnant (3rd Trimester)	300/100	18	41.9	-	-	[3][4]
300/100 (with Tenofovir)	20	28.8	-	-	[3][4]	
300/100	-	28,510 (ng·hr/mL)	2,591	486	[5]	_
400/100	21	-	-	-	[6]	_
Postpartum	300/100	18	57.9	-	-	[3][4]
300/100 (with Tenofovir)	20	39.6	-	-	[3][4]	
300/100	-	30,465 (ng·hr/mL)	2,878	514	[5]	
Non- Pregnant Adults	300/100	-	57 (mean)	-	-	[3][4]
300/100	-	32,643 (GM)	2,802 (GM)	398 (GM)	[7]	

GM: Geometric Mean

Studies have consistently shown that atazanavir exposure is reduced during pregnancy, particularly in the third trimester, which may necessitate dose adjustments.[3][4][8] The coadministration of tenofovir can further decrease atazanavir concentrations.[3][4]

Table 2: Atazanavir Pharmacokinetics in Pediatric

Patients

Age Group	Formulati on	Atazanavi r/Ritonavi r Dose	n	AUC ₀₋₂₄ (ng·hr/mL) [Geometri c Mean]	Cmin/Ctr ough (mg/L) [Geometri c Mean]	Referenc e
3 months to < 2 years	Powder	Varied	-	Highly variable	-	[9]
>2 to ≤ 13 years	Powder	310 mg/m²	-	-	-	[9]
>2 to ≤ 21 years	Capsules	205 mg/m²	-	-	-	[9]
3 to 15 years (14- 24.9 kg)	-	200/75 mg	54	44,300	0.48	[10]
3 to 15 years (≥25 kg)	-	300/100 mg	54	44,300	0.48	[10]

Pharmacokinetics in pediatric patients, especially infants and young children, exhibit high intersubject variability.[9][11] Dosing recommendations are often based on body weight or body surface area to achieve exposures comparable to those in adults.[12][13]

Table 3: Atazanavir Pharmacokinetics in Patients with Hepatic Impairment

Population	Atazanavir Dose (mg)	n	AUC (ng·hr/mL) [Median]	Cmin/Ctrou gh (ng/mL)	Reference
End-Stage Liver Disease	400 (unboosted)	15	19,211 (at week 4)	>100 in 8/10 subjects at week 24	[14][15]
Moderate to Severe Hepatic Impairment	400 (single dose)	16	42% greater than healthy volunteers	-	[16]

Atazanavir is primarily metabolized by the liver.[16][17] In patients with hepatic impairment, atazanavir exposure is increased. Unboosted atazanavir has been studied in patients with end-stage liver disease, showing a favorable pharmacokinetic profile in this specific population.[14] [15] However, ritonavir-boosted atazanavir is generally not recommended for patients with hepatic impairment.[16]

Experimental Protocols

The accurate quantification of atazanavir in plasma is fundamental to pharmacokinetic studies. Various analytical methods have been employed, with High-Performance Liquid Chromatography (HPLC) coupled with different detection systems being the most common.

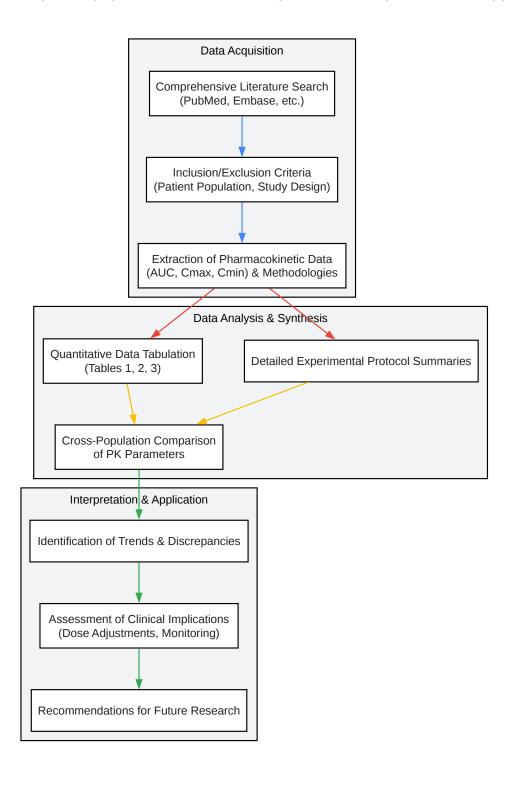
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

- Sample Preparation: A common method involves solid-phase extraction (SPE) to clean up the plasma sample. For instance, an OASIS MCX cartridge can be used.[18] Alternatively, liquid-liquid extraction with a solvent like dichloromethane can be employed.[19]
- Chromatographic Separation: A C18 column, such as Kromasil C18 (150 mm x 3 mm, 5 μm), is typically used for separation.[18] The mobile phase is often a mixture of acetonitrile and water, delivered isocratically.[18]

- Detection: The column effluent is monitored using a UV detector at a specific wavelength, for example, 210 nm[18] or 280 nm.[19]
- Quantification: The method is validated for linearity, precision, accuracy, and recovery. The lower limit of quantification (LLOQ) is a critical parameter, with reported values around 0.156 µg/ml[18] and 44 ng/mL.[19]

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

- Sample Preparation: Similar to HPLC-UV, sample preparation often involves solid-phase extraction.[20]
- Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) systems with columns like Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm) can be used for faster and more efficient separation under gradient conditions.[20]
- Detection: Tandem mass spectrometry provides high selectivity and sensitivity for the simultaneous determination of multiple protease inhibitors.[20]
- Validation: The method is validated according to regulatory guidelines, such as those from the US FDA, for accuracy, precision, matrix effect, recovery, and stability.[20]


Enzyme Immunoassay (EIA)

- Principle: A competitive enzyme immunoassay has been developed for atazanavir quantification. This method utilizes polyclonal antibodies raised against an atazanavir derivative.[21]
- Procedure: The assay is performed in microtitration plates after a simple methanol extraction of the plasma sample.[21]
- Sensitivity: This technique has demonstrated a very low limit of quantification, around 150 pg/ml, making it more sensitive than some previously published methods.[21]
- Correlation: The results from this immunoassay have shown a high correlation with those obtained by a classical HPLC method.[21]

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for a comparative analysis of atazanavir levels in different patient populations, from data acquisition to interpretation and application.

Click to download full resolution via product page

Caption: Workflow for comparative analysis of atazanavir levels.

Conclusion

This comparative guide highlights the significant variability in atazanavir pharmacokinetics across different patient populations. The data presented underscore the importance of considering patient-specific factors such as pregnancy, age, and hepatic function when prescribing atazanavir. The detailed experimental protocols provide researchers with a reference for designing future pharmacokinetic studies. Continued research is necessary to further refine dosing strategies and optimize therapeutic outcomes for all patients receiving atazanavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Atazanavir Pharmacokinetics With and Without Tenofovir during Pregnancy PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atazanavir pharmacokinetics with and without tenofovir during pregnancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atazanavir pharmacokinetics not appreciably altered during late-stage pregnancy | aidsmap [aidsmap.com]
- 6. Pharmacokinetics of atazanavir/ritonavir during pregnancy | HIV i-Base [i-base.info]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics of an Increased Atazanavir Dose with and without Tenofovir During the Third Trimester of Pregnancy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atazanavir and Atazanavir/Ritonavir Pharmacokinetics in HIV-Infected Infants, Children, and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]
- 11. Atazanavir pharmacokinetics in infants, children and adolescents | HIV i-Base [i-base.info]
- 12. Population pharmacokinetics of atazanavir/ritonavir in HIV-1-infected children and adolescents PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 14. A pilot study on the efficacy, pharmacokinetics and safety of atazanavir in patients with end-stage liver disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Clinical pharmacokinetics and summary of efficacy and tolerability of atazanavir -PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of atazanavir in human plasma using solid-phase extraction and high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative Immunoassay To Measure Plasma and Intracellular Atazanavir Levels: Analysis of Drug Accumulation in Cultured T Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Atazanavir Pharmacokinetics: A Comparative Analysis
 Across Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1669722#comparative-analysis-of-atazanavir-levels-in-different-patient-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com